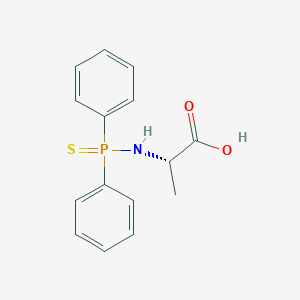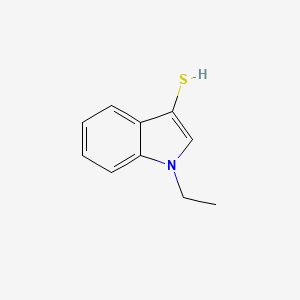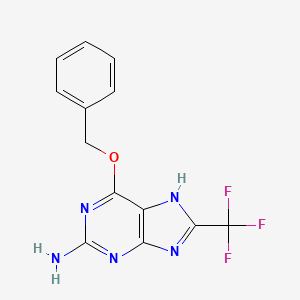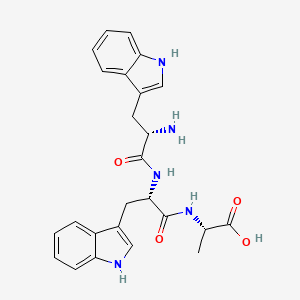
4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound that incorporates a furan ring, a selenoxo group, and a hexahydroquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a furan derivative with a selenoxo compound in the presence of a base can yield the desired product. The reaction conditions often involve solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The selenoxo group can be reduced to a selenol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as dichloromethane.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Selenols and related compounds.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with biological molecules. The selenoxo group can form bonds with thiol groups in proteins, potentially inhibiting their function. The furan ring can also participate in π-π interactions with aromatic amino acids, affecting protein structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Furan-2-yl)-4-(4-methoxyphenyl)butan-2-one
- 4-(Furan-2-yl)-4-(2-methoxyphenyl)butan-2-one
- 2,5-Furandicarboxylic acid
Uniqueness
4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of the selenoxo group, which imparts distinct chemical reactivity and biological activity compared to other furan derivatives. This uniqueness makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C14H11N2OSe |
|---|---|
Peso molecular |
302.22 g/mol |
InChI |
InChI=1S/C14H11N2OSe/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)16-14(10)18/h3,6-7H,1-2,4-5H2 |
Clave InChI |
IWNOSDDYMORKEF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=C(C(=N2)[Se])C#N)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B12901603.png)
![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)

![3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline](/img/structure/B12901630.png)


![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate](/img/structure/B12901642.png)
![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one](/img/structure/B12901651.png)



![1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12901675.png)
![2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine](/img/structure/B12901680.png)
![10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B12901683.png)
